molecular formula C19H22F3N5O4 B4739678 3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE

3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE

Cat. No.: B4739678
M. Wt: 441.4 g/mol
InChI Key: ZOCFBZDGGSJXFX-UHFFFAOYSA-N
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Description

3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE is a complex organic compound that features a pyrazole ring substituted with methoxy and nitro groups, a piperazine ring substituted with a trifluoromethylbenzyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of methoxy and nitro groups via electrophilic aromatic substitution reactions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the trifluoromethylbenzyl group using Friedel-Crafts alkylation. The final step involves the formation of the propanone moiety through aldol condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, boron tribromide for demethylation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .

Major Products

Major products formed from these reactions include amino derivatives, demethylated compounds, and substituted pyrazole derivatives .

Scientific Research Applications

3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The nitro and trifluoromethyl groups play crucial roles in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A pyrazole derivative with anti-inflammatory properties.

    3-(Trifluoromethyl)pyrazole: A building block for various heterocyclic compounds.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic material with heat-resistant properties .

Uniqueness

3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and nitro groups enhance its stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

3-(3-methoxy-4-nitropyrazol-1-yl)-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O4/c1-31-18-16(27(29)30)13-26(23-18)6-5-17(28)25-9-7-24(8-10-25)12-14-3-2-4-15(11-14)19(20,21)22/h2-4,11,13H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFBZDGGSJXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE

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